1-Benzyl-4-(methoxymethylene)piperidine
Overview
Description
1-Benzyl-4-(methoxymethylene)piperidine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound features a piperidine ring substituted with a benzyl group and a methoxymethylene group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 1-Benzyl-4-(methoxymethylene)piperidine typically involves the reaction of piperidine derivatives with benzyl halides and methoxymethylene reagents under controlled conditions . One common synthetic route includes the use of a double aza-Michael reaction, which is an efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-Benzyl-4-(methoxymethylene)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethylene group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-(methoxymethylene)piperidine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various pharmacologically active compounds, including acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease . Additionally, it serves as a reference standard in pharmaceutical testing and research .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(methoxymethylene)piperidine involves its interaction with specific molecular targets and pathways. For instance, as a precursor to acetylcholinesterase inhibitors, it may inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
1-Benzyl-4-(methoxymethylene)piperidine can be compared with other similar compounds, such as:
1-Benzyl-4-(methylamino)piperidine: This compound has a similar piperidine ring structure but with a methylamino group instead of a methoxymethylene group.
1-Benzyl-4-piperidone: This compound lacks the methoxymethylene group and is often used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Properties
IUPAC Name |
1-benzyl-4-(methoxymethylidene)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-16-12-14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVOVYOPOXREH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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